molecular formula C18H18Cl2N2O2 B2663900 (E)-2-(2,4-dichlorophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide CAS No. 325996-26-7

(E)-2-(2,4-dichlorophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide

Cat. No. B2663900
CAS RN: 325996-26-7
M. Wt: 365.25
InChI Key: OUQOYCLNCDGOKE-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2,4-dichlorophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide, also known as IAA, is a synthetic plant hormone that plays a crucial role in regulating plant growth and development. It was first synthesized in the 1940s and has since become a widely used tool in plant biology research.

Scientific Research Applications

Green Synthesis Approaches

A study by Fekri and Zaky (2014) utilized a green strategy, specifically solid state ball milling, to prepare complexes of 2-(2,4-Dichlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide with various metal salts. This method not only highlights an environmentally friendly approach to synthesis but also demonstrates the potential of these complexes in antimicrobial and antioxidant applications (Fekri & Zaky, 2014).

Antimicrobial and Enzyme Inhibition

Bekircan, Ülker, and Menteşe (2015) synthesized novel heterocyclic compounds starting from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. These compounds were evaluated for their lipase and α-glucosidase inhibition, showing significant activity and suggesting potential applications in treating diseases associated with enzyme dysfunction (Bekircan, Ülker, & Menteşe, 2015).

Material Science and Catalysis

Chen et al. (2012) described a cascade reaction facilitated by a compound structurally similar to "(E)-2-(2,4-dichlorophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide" in the presence of silver triflate and copper(II) acetate. This reaction pathway underscores the role of such compounds in the synthesis of complex organic structures, potentially opening new avenues for material science and catalysis research (Chen et al., 2012).

Antioxidant Properties

The synthesis and characterization of a new organic hydrazide derivative crystal by Purandara et al. (2019) provide insights into its potential antioxidant properties. The study emphasizes the compound's ability to undergo specific intermolecular interactions, which could be leveraged in designing materials or drugs with desired antioxidant capabilities (Purandara et al., 2019).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c1-12(2)14-5-3-13(4-6-14)10-21-22-18(23)11-24-17-8-7-15(19)9-16(17)20/h3-10,12H,11H2,1-2H3,(H,22,23)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQOYCLNCDGOKE-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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